molecular formula C5H12N2O B13847384 Nitrosomethyl-d(sup 3)-n-butylamine CAS No. 75016-36-3

Nitrosomethyl-d(sup 3)-n-butylamine

Cat. No.: B13847384
CAS No.: 75016-36-3
M. Wt: 119.18 g/mol
InChI Key: PKTSCJXWLVREKX-BMSJAHLVSA-N
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Description

N-Nitroso-N-methyl-4-aminobutyric Acid-d3 is a deuterated form of N-Nitroso-N-methyl-4-aminobutyric acid, a compound known for its presence as a nitrosamine impurity in certain pharmaceutical products. It is a tobacco-derived nitrosamino acid and is recognized as a potential human carcinogen . The compound has a molecular formula of C5H10N2O3 and a molecular weight of 146.14 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Nitroso-N-methyl-4-aminobutyric Acid-d3 typically involves the nitrosation of N-methyl-4-aminobutyric acid. This process can be carried out using nitrosating agents such as sodium nitrite in acidic conditions. The reaction is usually conducted at low temperatures to control the formation of by-products .

Industrial Production Methods

In industrial settings, the production of N-Nitroso-N-methyl-4-aminobutyric Acid-d3 may involve more sophisticated techniques such as high-resolution mass spectrometry (HRMS) to ensure the purity and quality of the compound. The use of liquid chromatography coupled with mass spectrometry (LC-MS) is common for the detection and quantification of nitrosamine impurities in pharmaceutical products .

Chemical Reactions Analysis

Types of Reactions

N-Nitroso-N-methyl-4-aminobutyric Acid-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce the corresponding amine .

Mechanism of Action

The mechanism by which N-Nitroso-N-methyl-4-aminobutyric Acid-d3 exerts its effects involves its bioactivation to reactive intermediates. These intermediates interact with cellular targets, causing DNA damage and potentially leading to carcinogenesis. The process is catalyzed by cytochrome P450 enzymes, which convert the compound into alkyl diazonium ions and alkyl carbonium ions .

Comparison with Similar Compounds

Similar Compounds

  • N-Nitrosodimethylamine (NDMA)
  • N-Nitrosodiethylamine (NDEA)
  • N-Nitrosodiisopropylamine (NDIPA)
  • N-Nitrosodibutylamine (NDBA)

Uniqueness

N-Nitroso-N-methyl-4-aminobutyric Acid-d3 is unique due to its specific structure and the presence of deuterium atoms, which can be useful in certain analytical applications. Compared to other nitrosamines, it has distinct properties that make it valuable for research and quality control in the pharmaceutical industry .

Properties

CAS No.

75016-36-3

Molecular Formula

C5H12N2O

Molecular Weight

119.18 g/mol

IUPAC Name

N-butyl-N-(trideuteriomethyl)nitrous amide

InChI

InChI=1S/C5H12N2O/c1-3-4-5-7(2)6-8/h3-5H2,1-2H3/i2D3

InChI Key

PKTSCJXWLVREKX-BMSJAHLVSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(CCCC)N=O

Canonical SMILES

CCCCN(C)N=O

Origin of Product

United States

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